molecular formula C12H8FN3 B3359178 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine CAS No. 842110-10-5

2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine

Cat. No.: B3359178
CAS No.: 842110-10-5
M. Wt: 213.21 g/mol
InChI Key: JWCKSBMHASOTOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine is a fluorinated heterocyclic compound that serves as a versatile intermediate and core scaffold in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyrazine structure is a privileged structure in the design of biologically active molecules, and the strategic incorporation of a fluorine atom at the para position of the phenyl ring is a common tactic to fine-tune a compound's properties. The fluorine atom can enhance metabolic stability, influence lipophilicity, and modify the pKa of the molecule, which are critical parameters for optimizing pharmacokinetic profiles . This specific structural motif is of significant interest in neuroscience research. Compounds based on the imidazo[1,2-a]pyrazine core have been identified as potent and selective negative allosteric modulators of AMPA receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8) . This receptor complex is highly enriched in the hippocampus, making it a promising target for investigating novel therapeutic strategies for central nervous system (CNS) disorders, particularly epilepsy . The presence of the 4-fluorophenyl group has been shown to be beneficial for maintaining high potency and improving lipophilic ligand efficiency within this class of compounds . Researchers utilize this chemical in the synthesis of more complex analogs, for structure-activity relationship (SAR) studies, and as a building block for probing neurological pathways. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCKSBMHASOTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=CC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

Antimicrobial Activity

Antileishmanial Properties
Research has identified imidazo[1,2-a]pyrazine derivatives, including 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine, as promising candidates for treating leishmaniasis. A study reported that these compounds exhibited potent inhibition of L-CK1.2, a kinase involved in the parasite's survival, with some derivatives showing better efficacy than the standard treatment, miltefosine. The structure-activity relationship (SAR) analysis revealed specific moieties that enhance activity against Leishmania major, demonstrating the potential for developing novel antileishmanial therapies .

Antiviral Activity

Broad-Spectrum Anti-Influenza Activity
Another significant application of imidazo[1,2-a]pyrazine derivatives is their antiviral properties. Specifically, derivative A4 has shown potent activity against various strains of influenza, including oseltamivir-resistant H1N1/pdm09. This compound acts by inhibiting viral replication and has been characterized as a promising lead for antiviral drug development .

Antimalarial Activity

Optimization for Plasmodium falciparum
Imidazo[1,2-a]pyrazines have also been explored for their antimalarial effects. A study focused on optimizing a series of imidazolopiperazine scaffolds derived from this compound. These lead compounds demonstrated significant potency against Plasmodium falciparum, reducing parasitemia levels by over 99% in mouse models. The research emphasized the importance of structural modifications to enhance pharmacokinetic profiles and cellular potency .

Neurological Applications

Modulation of AMPARs
Recent investigations into imidazo[1,2-a]pyrazines have highlighted their role as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs). These compounds were identified through high-throughput screening and showed promise in treating neurological conditions by modulating glutamate signaling pathways, which are critical in various neurodegenerative diseases .

Cancer Research

Potential Anti-Cancer Agents
Imidazo[1,2-a]pyrazines have been studied for their anticancer properties as well. They are being evaluated for their ability to inhibit specific cancer cell lines such as MDAMB-231 and others. The findings suggest that these compounds can induce apoptosis in cancer cells and may serve as effective agents in cancer therapy .

Table 1: Summary of Biological Activities

ApplicationCompoundActivity DescriptionReference
AntileishmanialThis compoundInhibition of L-CK1.2; better than miltefosine
AntiviralA4Broad-spectrum anti-influenza activity
AntimalarialLead CompoundsReduced parasitemia in Plasmodium falciparum models
NeurologicalVarious DerivativesModulation of AMPARs; potential for neuroprotection
Anti-CancerImidazo[1,2-a]pyrazinesInduction of apoptosis in cancer cell lines

Comparison with Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

The biological and chemical properties of imidazo[1,2-a]pyrazines are highly dependent on substituents at the 2-, 6-, and 8-positions:

Compound Substituents (Position) Key Properties/Bioactivity Reference
2-(4-Fluorophenyl) 4-Fluorophenyl (2) Anticancer activity (CDK9 inhibition, IC₅₀ ~7.88 µM); antiviral potential (influenza A)
Compound 1c Phenol (2) Improved solubility due to hydroxyl group; moderate anticancer activity
Compound 1d p-Tolyl (2) Enhanced lipophilicity; comparable anticancer activity to fluorophenyl analogs
Compound 1e Biphenyl (2) Increased steric bulk; reduced potency in cytotoxicity assays
Nitro-substituted (10e) NO₂ (meta-phenyl) Lower anticancer activity (steric hindrance with pyrazine ring)
Amine-substituted (10g) NH₂ (ortho-phenyl) Significant cytotoxicity (IC₅₀ < 15 µM) against multiple cancer cell lines

Key Insight: Electron-withdrawing groups (e.g., NO₂) at para positions enhance activity, while meta substitutions reduce efficacy. The 4-fluorophenyl group balances lipophilicity and electronic effects, optimizing target engagement .

Scaffold Variations: Imidazo[1,2-a]pyrazine vs. Related Heterocycles

Structural modifications to the core scaffold significantly alter biological outcomes:

Scaffold Type Key Structural Difference Bioactivity Comparison Reference
Imidazo[1,2-a]pyrazine Pyrazine ring (two nitrogens) Moderate CDK9 inhibition (IC₅₀ ~5–8 µM); antiviral activity against influenza A
Imidazo[1,2-a]pyridine Pyridine ring (one nitrogen) Superior anticancer activity (e.g., 12b: IC₅₀ = 11 µM vs. MCF-7) due to reduced steric bulk
Imidazo[1,2-a]pyrimidine Pyrimidine ring (two nitrogens) Comparable MICs (1–9 µM) to pyrazines but lower potency than pyridines
Imidazo[4,5-c]pyridine Fused pyridine with bridgehead N Potent inotropic activity (e.g., 2-[methoxy-phenyl] derivatives)

Key Insight : Removing a nitrogen atom from the pyrazine ring (e.g., in imidazo[1,2-a]pyridine) enhances anticancer potency by improving membrane permeability and reducing steric clashes .

Anticancer Activity :

  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine inhibits CDK9 (IC₅₀ = 7.88 µM) and shows efficacy against breast cancer .
  • Imidazo[1,2-a]pyridine 12b (tert-butylamine substituent) outperforms pyrazines, with IC₅₀ = 11 µM against HepG2 and MCF-7 .

Antiviral Activity :

  • 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivatives (e.g., compounds 11 and 12) inhibit influenza A replication .

Receptor Binding :

  • Piperazinyl-substituted imidazo[1,2-a]pyrazines (e.g., compound 2a) exhibit α₂-adrenergic receptor selectivity (Ki = 25 nM), comparable to mianserin .

Biological Activity

2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antiviral, and antimicrobial effects, supported by relevant research findings and data tables.

1. Anticancer Activity

Research has demonstrated that this compound derivatives exhibit potent anticancer properties. A notable study evaluated various imidazo[1,2-a]pyrazine derivatives for their ability to inhibit cyclin-dependent kinase 9 (CDK9), which is crucial in regulating transcription and cell cycle progression.

Key Findings:

  • Inhibitory Activity : The compound exhibited a sub-micromolar IC50 value against CDK9, indicating strong inhibitory potential. For instance, one derivative showed an IC50 of 0.16 µM, making it one of the most active compounds in the series .
  • Cytotoxicity : The cytotoxic effects were assessed using MTT assays on several cancer cell lines including MCF7 (breast cancer), HCT116 (colorectal cancer), and K562 (chronic myelogenous leukemia). The average IC50 values across these cell lines were around 6.66 µM .

Table 1: CDK9 Inhibition and Cytotoxicity Data

CompoundIC50 (CDK9)IC50 (MCF7)IC50 (HCT116)IC50 (K562)
This compound0.16 µM6.66 µMN/AN/A

2. Antiviral Activity

The antiviral activity of imidazo[1,2-a]pyrazine derivatives has been explored with promising results against influenza viruses. A specific derivative demonstrated potent antiviral activity against oseltamivir-resistant strains.

Key Findings:

  • Mechanism of Action : The compound was found to bind directly to the viral nucleoprotein (NP), preventing its nuclear accumulation and inducing clustering that inhibits viral replication .
  • Efficacy Data : The most active derivative had an EC50 value of 2.75 µM against influenza A viruses, showing a significant therapeutic window with a CC50 value of 27.36 µM .

Table 2: Antiviral Activity Data

CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI)
A42.75 ± 0.0927.36 ± 2.409.95

3. Antimicrobial Activity

The antimicrobial properties of imidazo[1,2-a]pyrazine derivatives have also been documented, showcasing efficacy against various bacterial strains.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
  • Biofilm Formation Inhibition : The compounds were effective in inhibiting biofilm formation, which is critical in managing chronic infections caused by biofilm-forming pathogens .

Table 3: Antimicrobial Efficacy Data

CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
100.25E. coli

Q & A

Q. What are the common synthetic routes for 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine, and what key reaction parameters influence yield and purity?

The synthesis typically involves multicomponent reactions (MCRs) or condensation of α-halocarbonyl derivatives with aminopyrazines. Critical parameters include:

  • Temperature/pH control : Reactions often proceed at room temperature or mild heating (40–80°C) to avoid decomposition of sensitive intermediates like tert-butyl isocyanide .
  • Catalysts : Iodine (5 mol%) is preferred for its cost-effectiveness and efficiency in MCRs, improving yields up to 85% .
  • Purification : Column chromatography with polar/non-polar solvent mixtures (e.g., pentane/EtOAc) is essential for isolating high-purity products (>95%) . Methodological variations in substituent introduction (e.g., fluorophenyl at C-2) require tailored solvent systems, such as ethanol or acetonitrile, to stabilize intermediates .

Q. What structural features of this compound contribute to its biological activity?

Key structural determinants include:

  • Fluorophenyl at C-2 : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
  • Fused imidazo-pyrazine core : Facilitates π-π stacking with biological targets, such as enzyme active sites or DNA bases .
  • Electron-withdrawing groups : The 4-fluoro substituent increases electrophilicity, improving interactions with nucleophilic residues in proteins . These features correlate with observed antioxidant (IC₅₀ ~10–50 μM) and antimicrobial (MIC ~5–20 μg/mL) activities in derivatives .

Advanced Research Questions

Q. How do substituent variations at the C-2, C-3, and C-8 positions affect the pharmacological profile of imidazo[1,2-a]pyrazine derivatives?

Systematic SAR studies reveal:

  • C-2 modifications : Bulky groups (e.g., 4-fluorophenyl) improve alpha-adrenergic receptor selectivity (Ki ~25 nM for A3AR) but reduce solubility .
  • C-3 substituents : Electron-donating groups (e.g., -NH₂) enhance antioxidant activity (2.5-fold increase in DPPH scavenging vs. unsubstituted analogs) .
  • C-8 functionalization : Piperazinyl groups at C-8 increase hypoglycemic potency (ED₅₀ ~5 mg/kg in ob/ob mice) but introduce off-target beta-adrenergic binding . Contradictions arise in anticancer SAR: Bromine at C-5 improves cytotoxicity (IC₅₀ ~11 μM in HepG2), while methyl groups reduce potency .

Q. What methodological challenges arise when assessing the compound's selectivity for alpha-adrenergic receptor subtypes?

Key challenges include:

  • Binding assay interference : Fluoro-substituted derivatives exhibit autofluorescence, complicating radioligand displacement assays (e.g., [³H]clonidine) .
  • Conformational flexibility : Molecular docking must account for imidazo-pyrazine ring puckering, which alters binding pocket interactions .
  • Subtype cross-reactivity : Piperazinyl derivatives show α2/α1 selectivity ratios of 70:1, but methylation at C-5 reduces α2 affinity by 50% . Advanced techniques like lanthanide shift NMR and 3D-QSAR modeling are recommended to resolve these issues .

Q. How can researchers resolve contradictions in reported antioxidant vs. pro-oxidant effects of imidazo[1,2-a]pyrazine derivatives?

Discrepancies stem from:

  • Assay conditions : DPPH assays in methanol vs. cellular ROS assays may yield opposing results due to solvent polarity effects .
  • Redox cycling : Electron-deficient derivatives (e.g., nitro-substituted) may generate superoxide radicals under physiological pH, acting as pro-oxidants . Standardized protocols (e.g., parallel OFR and TBARS assays) and computational redox potential calculations (DFT) are advised to clarify mechanisms .

Methodological Guidance

Q. What in vitro models are optimal for evaluating the compound's anticancer activity?

Prioritize:

  • Cell lines : HepG2 (liver), MCF-7 (breast), and A375 (melanoma) for baseline cytotoxicity screening .
  • Assays : MTT for viability (48-h exposure), complemented by Annexin V/PI staining to differentiate apoptosis vs. necrosis .
  • Selectivity indices : Compare IC₅₀ in cancerous vs. normal cells (e.g., Vero cells) to assess therapeutic windows .

Q. Which analytical techniques are critical for characterizing synthetic intermediates?

Essential tools include:

  • HRMS : Confirm molecular formulas (e.g., [M + Na]⁺ at m/z 324.0912) .
  • ¹H/¹³C NMR : Assign regiochemistry using J-coupling patterns (e.g., J₅,₈ > J₆,₈ in imidazo-pyrazines) .
  • IR spectroscopy : Identify C=N stretches (~1546 cm⁻¹) to verify ring closure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.